Ac9-25 TFA

Description

Properties

IUPAC Name |

2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid;propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTKQZUYHSKJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 160-180 deg C; [Merck Index] 46.9% Inerts: Clear green liquid with an ammoniacal odor; [BASF MSDS] | |

| Record name | Imazapyr isopropylamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81510-83-0 | |

| Record name | Arsenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81510-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imazapyr-isopropylammonium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081510830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-, compd. with 2-propanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMAZAPYR-ISOPROPYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2SIV7DVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ac9-25 TFA: A Deep Dive into its Role in Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 TFA is a synthetic peptide corresponding to the N-terminal fragment (amino acids 9-25) of Annexin A1, an anti-inflammatory protein. It is often supplied as a trifluoroacetate (TFA) salt, which aids in its solubility and stability. Ac9-25 is a key modulator of inflammatory responses, primarily through its interaction with Formyl Peptide Receptors (FPRs) on the surface of immune cells, particularly neutrophils. This guide provides a comprehensive overview of the cellular signaling pathways activated by Ac9-25, quantitative data on its activity, and detailed experimental protocols for its study.

Core Signaling Pathway: FPR-Mediated Neutrophil Activation

Ac9-25 acts as an agonist at Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR). The binding of Ac9-25 to FPR1 initiates a signaling cascade that leads to various cellular responses, most notably the activation of NADPH oxidase and the release of reactive oxygen species (ROS), a key event in the inflammatory response.

The signaling pathway is initiated by a conformational change in FPR1 upon ligand binding, which leads to the activation of a heterotrimeric G-protein of the Gi/o family. The activated Gα and Gβγ subunits dissociate and trigger downstream effectors. The Gβγ subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3][4][5]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol.[1][3][4] The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC). Activated PKC then phosphorylates various downstream targets, including components of the NADPH oxidase complex, leading to its assembly and activation at the cell membrane. The activated NADPH oxidase complex facilitates the production of superoxide anions (O2•−), a key component of the neutrophil's antimicrobial arsenal.

It is important to note that Ac9-25 exhibits a dual functionality. While it activates the NADPH oxidase through FPR1, it also generates an inhibitory signal that can suppress NADPH oxidase activity triggered by other chemoattractants. This inhibitory signal is thought to be transduced by a yet-to-be-identified receptor, distinct from the FPR family.[6]

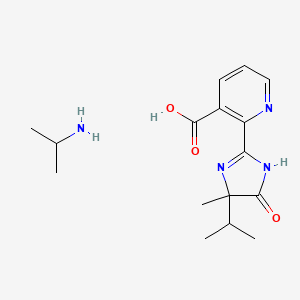

Caption: this compound signaling pathway in neutrophils.

Quantitative Data Summary

The following table summarizes the available quantitative data for the activity of Ac9-25.

| Parameter | Value | Cell Type | Comments | Reference |

| EC50 (Calcium Mobilization) | ~1 µM | HL-60 cells transfected with FPR | Effective concentration for 50% maximal calcium mobilization. | [7] |

| Calcium Mobilization | 200.8 ± 83.5 nmol/L increase | Cultured rat conjunctival goblet cells | Measured at a concentration of 10⁻⁹ mol/L. | [6] |

Experimental Protocols

Calcium Mobilization Assay using Fura-2 AM

This protocol describes the measurement of intracellular calcium mobilization in response to Ac9-25 using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Neutrophils or other target cells (e.g., HL-60)

-

This compound

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Probenecid (optional, to prevent dye leakage)

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

-

Cell Preparation:

-

Isolate and prepare neutrophils or culture cells to the desired confluency in a black-walled, clear-bottom 96-well plate.

-

Wash the cells once with HBS.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127. Probenecid can be added at 1-2.5 mM.

-

Remove the HBS from the cells and add the Fura-2 AM loading solution.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.[8][9][10][11][12]

-

-

Washing:

-

After incubation, gently wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to each well.

-

-

Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Set the instrument to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

-

Record a baseline fluorescence ratio (340/380 nm) for a few cycles.

-

Add this compound at the desired concentrations to the wells.

-

Continue to record the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths.

-

Calculate the peak response for each concentration of Ac9-25 and plot a dose-response curve to determine the EC50.

-

Caption: Workflow for the calcium mobilization assay.

NADPH Oxidase Activity Assay (Isoluminol-Enhanced Chemiluminescence)

This protocol measures the production of superoxide anions by activated neutrophils using isoluminol-enhanced chemiluminescence, a highly sensitive method.[13]

Materials:

-

Isolated human neutrophils

-

This compound

-

Isoluminol

-

Horseradish peroxidase (HRP)

-

Hank's Balanced Salt Solution (HBSS) or other suitable buffer

-

Luminometer or plate reader with chemiluminescence detection capabilities.

Procedure:

-

Cell Preparation:

-

Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

-

Resuspend the neutrophils in HBSS at a concentration of 1-2 x 10^6 cells/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of isoluminol in DMSO.

-

Prepare a stock solution of HRP in HBSS.

-

-

Assay Setup:

-

In a white 96-well plate suitable for luminescence, add the neutrophil suspension.

-

Add HRP to a final concentration of ~1-2 U/mL.

-

Add isoluminol to a final concentration of ~10-50 µM.

-

-

Measurement:

-

Place the plate in the luminometer and allow it to equilibrate to 37°C.

-

Record the baseline chemiluminescence for a few minutes.

-

Inject this compound at various concentrations into the wells.

-

Immediately begin recording the chemiluminescence signal over time (typically for 15-30 minutes).

-

-

Data Analysis:

-

The chemiluminescence signal is proportional to the rate of superoxide production.

-

Calculate the peak or integrated chemiluminescence response for each concentration of Ac9-25.

-

Plot a dose-response curve to determine the EC50 for NADPH oxidase activation.

-

Caption: Workflow for the NADPH oxidase activity assay.

Conclusion

This compound is a valuable tool for studying the intricate signaling pathways involved in inflammation. Its ability to specifically activate FPR1 and trigger downstream events such as calcium mobilization and NADPH oxidase activation makes it a potent modulator of neutrophil function. The dual nature of its activity, encompassing both pro-inflammatory and inhibitory signals, highlights the complexity of Annexin A1-mediated regulation of the immune response. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the Ac9-25 signaling axis.

References

- 1. Unit [sivabio.50webs.com]

- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. hellobio.com [hellobio.com]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.cn [abcam.cn]

- 13. Isoluminol-enhanced chemiluminescence: a sensitive method to study the release of superoxide anion from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Ac9-25 TFA Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Ac9-25 TFA, a synthetic peptide derived from the N-terminal of Annexin A1. Ac9-25 is recognized as an agonist for the formyl peptide receptor 1 (FPR1) and has demonstrated various biological effects, primarily related to inflammation and immune cell modulation. This document summarizes the available quantitative data, details experimental protocols from key studies, and visualizes the known signaling pathways and experimental workflows.

Core Findings at a Glance

Ac9-25, a peptide fragment of Annexin A1, primarily acts as an agonist for the formyl peptide receptor 1 (FPR1). Its documented effects include the activation of neutrophil NADPH oxidase and the induction of intracellular calcium mobilization.[1] Notably, it also plays a role in the complex process of leukocyte extravasation.

A significant consideration in the study of synthetic peptides like Ac9-25 is the presence of trifluoroacetic acid (TFA) as a counter-ion, a remnant from the purification process. It is crucial to acknowledge that TFA itself can exert biological effects, potentially influencing experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on Ac9-25.

Table 1: Effect of Ac9-25 on Intracellular Calcium ([Ca²⁺]i) Levels

| Cell Type | Concentration | Change in [Ca²⁺]i (nmol/L) | Reference |

| Rat Conjunctival Goblet Cells | 10⁻⁹ mol/L | 200.8 ± 83.5 | [2] |

| Rat Conjunctival Goblet Cells | 10⁻⁹ mol/L | 80.7 ± 25.9 | [1] |

| FPR-transfected HL-60 cells | 100 µM | Not explicitly quantified in text, presented as a curve | [3] |

Table 2: Other Reported Biological Effects of Ac9-25

| Biological Effect | Cell Type/Model | Concentration | Observed Effect | Reference |

| Neutrophil NADPH Oxidase Activation | Neutrophils | Not specified | Activation via FPR | [1] |

| Leukocyte Extravasation | In vivo models | Not specified | Inhibition | |

| Histamine-stimulated [Ca²⁺]i increase | Rat Conjunctival Goblet Cells | 10⁻¹² mol/L | No inhibition | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols derived from key studies on Ac9-25.

Measurement of Intracellular Calcium Concentration

Cell Preparation and Loading:

-

Rat conjunctival goblet cells are cultured to confluence.

-

The cells are washed with a balanced salt solution.

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for a specified duration to allow for dye uptake and de-esterification.

-

After incubation, the cells are washed again to remove any extracellular dye.

Measurement:

-

The dye-loaded cells are placed in a fluorometer or on a microscope equipped for fluorescence imaging.

-

A baseline fluorescence is recorded.

-

This compound, diluted to the desired concentration in the appropriate buffer, is added to the cells.

-

Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are recorded over time. The ratio of fluorescence at two different excitation or emission wavelengths is often used for ratiometric dyes like Fura-2 to accurately determine calcium concentrations.

Neutrophil NADPH Oxidase Activity Assay

Neutrophil Isolation:

-

Neutrophils are isolated from fresh human blood using density gradient centrifugation.

Assay Principle:

-

The assay measures the production of superoxide (O₂⁻), a primary product of NADPH oxidase activity. This is commonly detected by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c or by using chemiluminescent probes.

Protocol Outline:

-

Isolated neutrophils are resuspended in a suitable buffer.

-

The cell suspension is pre-warmed to 37°C.

-

This compound is added at various concentrations to stimulate the cells.

-

A detection reagent (e.g., cytochrome c or a chemiluminescent substrate) is added.

-

The change in absorbance (for cytochrome c) or light emission (for chemiluminescence) is measured over time using a spectrophotometer or luminometer, respectively. The rate of change is proportional to the NADPH oxidase activity.

In Vivo Leukocyte Extravasation Model

Animal Model:

-

Rodent models, such as mice or rats, are commonly used.

Procedure:

-

An inflammatory stimulus (e.g., lipopolysaccharide - LPS) is administered, typically locally (e.g., intraperitoneally or into a specific tissue) to induce an inflammatory response and subsequent leukocyte recruitment.

-

This compound is administered to the animals, either before or after the inflammatory stimulus, via a relevant route (e.g., intravenous or intraperitoneal injection).

-

At a predetermined time point after the induction of inflammation, the extent of leukocyte extravasation into the inflamed tissue is quantified. This can be achieved by:

-

Histological analysis: Tissues are collected, fixed, sectioned, and stained to visualize and count the number of leukocytes that have migrated into the tissue.

-

Myeloperoxidase (MPO) assay: Tissue homogenates are assayed for the activity of MPO, an enzyme abundant in neutrophils, as a quantitative measure of neutrophil infiltration.

-

Signaling Pathways and Experimental Workflows

Ac9-25 Signaling Pathway via FPR1

Ac9-25 binding to FPR1, a G-protein coupled receptor, is known to initiate a signaling cascade that leads to downstream cellular responses. A key event is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates various downstream effectors, including protein kinase C (PKC), which can lead to the assembly and activation of the NADPH oxidase complex.

Caption: Ac9-25 binding to FPR1 activates Gq, leading to PLC activation, IP3 and DAG production, intracellular calcium release, and subsequent activation of PKC and NADPH oxidase.

Experimental Workflow for Intracellular Calcium Measurement

The following diagram illustrates the typical workflow for measuring changes in intracellular calcium concentration in response to Ac9-25 stimulation.

Caption: Workflow for measuring Ac9-25 induced intracellular calcium changes.

Logical Relationship: Dual Role of Ac9-25 in Inflammation

Preliminary evidence suggests that Ac9-25 may have a dual, concentration-dependent role in inflammation. This is a critical consideration for its potential therapeutic development.

Caption: Concentration-dependent dual inflammatory role of Ac9-25.

The Influence of the TFA Counter-ion

It is imperative for researchers to consider the potential confounding effects of the trifluoroacetate (TFA) counter-ion in biological assays. TFA is often present in commercially available synthetic peptides as a result of the purification process. Studies have shown that TFA can, on its own, influence cellular processes. For instance, it has been reported to inhibit the proliferation of certain cell types like osteoblasts and chondrocytes, while in other contexts, it has been observed to stimulate the growth of glioma cells. These effects are dose-dependent and can introduce variability in experimental results. Therefore, when interpreting data from studies using this compound, the potential contribution of the TFA moiety to the observed biological effects should not be overlooked. When possible, experiments should include controls for the TFA counter-ion, or peptides purified with a different, more biologically inert counter-ion should be considered.

This technical guide serves as a summary of the current preliminary understanding of this compound's effects. Further research is warranted to fully elucidate its mechanism of action, establish comprehensive dose-response relationships for its various activities, and explore its therapeutic potential.

References

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac9-25 TFA: A Technical Guide to Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 TFA is a synthetic peptide fragment derived from the N-terminus of the anti-inflammatory protein Annexin A1. It is of significant interest to researchers in immunology and drug development due to its role as an agonist for formyl peptide receptors (FPRs), which are key players in the innate immune response. The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion resulting from the solid-phase synthesis and purification process. This guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, including experimental protocols and signaling pathway diagrams.

Structure and Chemical Properties

Ac9-25 is a 17-amino acid peptide with the sequence Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys. The N-terminus is acetylated.[1] Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide synthesis for the cleavage of the peptide from the solid-phase resin and for purification by high-performance liquid chromatography (HPLC).[2] Its presence as a counterion can influence the net weight and solubility of the peptide.[2]

Table 1: Physicochemical Properties of Ac9-25

| Property | Value | Source |

| Molecular Formula | C₉₉H₁₄₃N₂₃O₃₃ | [1] |

| Molecular Weight | 2183.35 g/mol | [1] |

| Amino Acid Sequence | Ac-QAWFIENEEQEYVQTVK-NH₂ | [1] |

| Solubility | Soluble to 1 mg/mL in 20% acetonitrile/water | [1] |

| Appearance | Lyophilized powder | [2] |

| Storage | Desiccate at -20°C | [1] |

Table 2: Chemical Properties of Trifluoroacetic Acid (TFA)

| Property | Value | Source |

| Molecular Formula | C₂HF₃O₂ | |

| Molecular Weight | 114.02 g/mol | |

| Appearance | Colorless, fuming liquid | |

| Odor | Sharp, pungent | |

| Boiling Point | 72.4 °C | |

| Melting Point | -15.4 °C | |

| Density | 1.489 g/mL at 20 °C | |

| pKa | 0.52 | |

| Solubility | Miscible with water and many organic solvents |

Biological Activity and Signaling Pathways

Ac9-25 is recognized as an agonist of formyl peptide receptors (FPRs), primarily acting on FPR1.[1] FPRs are G-protein coupled receptors (GPCRs) expressed on various immune cells, particularly neutrophils. Activation of these receptors by ligands like Ac9-25 initiates a signaling cascade that leads to a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[1][2]

Some studies suggest a dual role for Ac9-25, with pro-inflammatory effects at higher concentrations and potential anti-inflammatory or pro-resolving actions at lower concentrations, although this requires further investigation.[3]

Formyl Peptide Receptor (FPR) Signaling Pathway

The binding of Ac9-25 to FPR1 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent signaling cascade involves multiple downstream effectors, as depicted in the following diagram.

Caption: FPR1 signaling cascade initiated by Ac9-25.

Quantitative Data

Precise quantitative data for the binding affinity and potency of Ac9-25 are not extensively reported in the literature. However, some studies provide concentration ranges for its biological effects. For instance, Ac9-25 has been shown to induce calcium mobilization in FPR-transfected HL-60 cells at a concentration of 100 µM.[4] Another study demonstrated effects on intracellular calcium in conjunctival goblet cells at a concentration of 10⁻⁹ M.[5] Further research is required to establish definitive binding constants (Kd/Ki) and potency values (EC50/IC50) for its various biological activities.

Experimental Protocols

Detailed, standardized protocols for assessing the activity of Ac9-25 are not universally established. The following sections provide an overview of commonly used methods based on published research.

Solid-Phase Peptide Synthesis of Ac9-25

The synthesis of Ac9-25 is typically achieved through automated or manual solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: General workflow for solid-phase synthesis of Ac9-25.

Intracellular Calcium Mobilization Assay

This assay measures the ability of Ac9-25 to induce an increase in intracellular calcium concentration, a hallmark of GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. Upon binding of Ac9-25 to its receptor, the release of calcium from intracellular stores leads to a change in the fluorescence of the dye, which can be measured using a fluorescence plate reader or microscope.[6][7][8]

Methodology Outline:

-

Cell Culture: Plate cells (e.g., FPR-transfected cell lines or primary neutrophils) in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

-

Compound Addition: Place the plate in a fluorescence plate reader equipped with injectors. Inject a solution of this compound at various concentrations.

-

Fluorescence Measurement: Measure the fluorescence intensity at emission wavelength ~510 nm with alternating excitation wavelengths of ~340 nm (for calcium-bound Fura-2) and ~380 nm (for calcium-free Fura-2). The ratio of the fluorescence at these two excitation wavelengths is proportional to the intracellular calcium concentration.

Neutrophil NADPH Oxidase Activity Assay

This assay quantifies the production of superoxide anions, a primary product of NADPH oxidase activation, in response to Ac9-25.

Principle: The production of superoxide can be measured using chemiluminescent probes like luminol or lucigenin, or by the reduction of cytochrome c. The chemiluminescent signal or the change in absorbance of cytochrome c is proportional to the amount of superoxide produced.[9][10][11]

Methodology Outline (Luminol-based):

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Cell Suspension: Resuspend the isolated neutrophils in a suitable buffer (e.g., PBS with glucose and calcium).

-

Assay Preparation: In a 96-well white plate, add the neutrophil suspension, luminol, and horseradish peroxidase (HRP).

-

Stimulation: Add this compound at various concentrations to the wells to stimulate the neutrophils.

-

Chemiluminescence Measurement: Immediately measure the chemiluminescence using a luminometer. The signal is typically monitored over time (e.g., 30-60 minutes).

Neutrophil Chemotaxis Assay

This assay assesses the ability of Ac9-25 to induce directed migration of neutrophils.

Principle: The Boyden chamber or Transwell assay is commonly used. Neutrophils are placed in the upper chamber of a Transwell insert, which has a porous membrane. A solution containing the chemoattractant (Ac9-25) is placed in the lower chamber. The number of neutrophils that migrate through the pores towards the chemoattractant is quantified.[12][13][14][15]

Methodology Outline (Boyden Chamber):

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood.

-

Assay Setup: Place Transwell inserts (typically with 3-5 µm pores for neutrophils) into the wells of a 24- or 96-well plate.

-

Chemoattractant: Add a solution of this compound at various concentrations to the lower chamber. Add buffer alone as a negative control.

-

Cell Seeding: Add a suspension of isolated neutrophils to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period of time (e.g., 1-2 hours) to allow for cell migration.

-

Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells under a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a cellular enzyme like lactate dehydrogenase.

Conclusion

This compound is a valuable tool for studying the role of formyl peptide receptors in inflammation and immune regulation. Its ability to activate FPR1 and subsequently induce downstream signaling events, including NADPH oxidase activation and chemotaxis, makes it a key compound for research in these areas. While the fundamental aspects of its structure and biological function are known, further studies are needed to fully elucidate its quantitative pharmacological profile, including precise binding affinities and potencies in various functional assays. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the multifaceted activities of this important synthetic peptide.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Ac9-25 peptide [novoprolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. NADPH oxidase activation regulates apoptotic neutrophil clearance by murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

Ac9-25 TFA: A Technical Review of its Role in Cellular Signaling

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25, a peptide fragment derived from the N-terminal region of Annexin A1, has garnered significant interest within the scientific community for its distinct and complex role in modulating inflammatory responses. This technical guide provides a comprehensive review of the existing literature on Ac9-25, with a particular focus on its trifluoroacetate (TFA) salt form, which is commonly used in research settings. We will delve into its mechanism of action, summarize key quantitative findings, and provide detailed experimental protocols to facilitate further investigation into this intriguing peptide.

Physicochemical Properties

Ac9-25 TFA is a synthetic peptide with the sequence Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr-Val-Gln-Thr-Val-Lys. The trifluoroacetic acid counterion, a remnant from the purification process, generally enhances the peptide's solubility in aqueous solutions.[1]

| Property | Value |

| Molecular Weight | 2183.35 g/mol |

| Formula | C₉₉H₁₄₃N₂₃O₃₃ |

| Sequence | QAWFIENEEQEYVQTVK |

| Solubility | Soluble to 1 mg/ml in 20% acetonitrile/water |

| Storage | Desiccate at -20°C |

Mechanism of Action: A Dual Modulator of Neutrophil Function

Ac9-25 primarily exerts its effects through the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on leukocytes.[2][3] Its interaction with FPR1 initiates a cascade of intracellular signaling events, leading to a nuanced modulation of neutrophil activity.

Activation of NADPH Oxidase

One of the key functions of Ac9-25 is the activation of the neutrophil NADPH oxidase complex.[2][4] This activation is transduced through FPR1 and results in the production of superoxide anions, which are critical components of the innate immune response against pathogens.[2]

Inhibition of Leukocyte Extravasation

Paradoxically, Ac9-25 also exhibits anti-inflammatory properties by inhibiting leukocyte extravasation. This process is crucial for the recruitment of neutrophils to sites of inflammation. The interaction of Ac9-25 with FPR1 can lead to a desensitization of neutrophils to other chemoattractants, thereby dampening the inflammatory cascade.[3] Interestingly, research suggests that the inhibitory signal generated by Ac9-25 on oxidase activity triggered by other agonists may be transmitted through a receptor distinct from the FPR family.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Ac9-25.

Table 1: Effect of Ac9-25 on Intracellular Calcium Concentration ([Ca²⁺]i) in Rat Conjunctival Goblet Cells

| Treatment | Concentration | Peak [Ca²⁺]i Increase (nmol/L, mean ± SEM) | P-value | Reference |

| Ac9-25 | 10⁻⁹ mol/L | 200.8 ± 83.5 | 0.03 | [1] |

| Ac9-25 (preceded by Ac9-25) | 10⁻⁹ mol/L | 73.0 ± 12.8 | 0.16 (not significant desensitization) | [1] |

| AnxA1 (preceded by Ac9-25) | 10⁻⁹ mol/L | 58.6 ± 12.6 | 0.002 (significant desensitization) | [1] |

| Ac9-25 (preceded by AnxA1) | 10⁻⁹ mol/L | - | 0.92 (not significant desensitization) | [1] |

Note: In contrast to other Annexin A1-derived peptides like Ac2-26 and Ac2-12, Ac9-25 did not inhibit the histamine-stimulated increase in [Ca²⁺]i in conjunctival goblet cells.[5][6][7]

Signaling Pathways and Experimental Workflows

Ac9-25 Signaling Pathway in Neutrophils

Caption: Ac9-25 binds to FPR1, leading to intracellular calcium mobilization and activation of the NADPH oxidase complex, which produces superoxide.

Experimental Workflow: Intracellular Calcium Measurement

Caption: Workflow for measuring intracellular calcium concentration changes in response to Ac9-25 using the fluorescent indicator Fura-2/AM.

Detailed Experimental Protocols

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol is adapted from Lyngstadaas et al., 2023.[1]

-

Cell Culture:

-

Culture primary rat conjunctival goblet cells on 35-mm glass-bottomed culture dishes.

-

Use first-passage goblet cells for all experiments.

-

-

Dye Loading:

-

Incubate the cultured cells for 1 hour at 37°C with Krebs-Ringer bicarbonate buffer with HEPES containing:

-

0.5 µM Fura-2/AM

-

8 µmol/L Pluronic Acid F-127

-

250 µmol/L sulfinpyrazone

-

0.5% bovine serum albumin

-

-

-

Washing:

-

Wash the cells with Krebs-Ringer bicarbonate buffer with HEPES containing sulfinpyrazone to remove extracellular Fura-2/AM.

-

-

Calcium Measurement:

-

Use a ratio imaging system to measure fluorescence.

-

Set excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 505 nm.

-

Select a minimum of 10 cells for recording in each experimental condition.

-

Record baseline fluorescence.

-

Add this compound or other test compounds at desired concentrations. For desensitization experiments, pre-incubate with the first peptide for 2 minutes before adding the second.

-

Collect data in real-time as the fluorescence ratio changes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

Convert the fluorescence ratio to intracellular calcium concentration using a standard calibration curve.

-

Express the results as the peak increase in [Ca²⁺]i above the basal level.

-

Perform statistical analysis using appropriate tests (e.g., t-test or ANOVA).

-

Neutrophil NADPH Oxidase Activation Assay

This is a generalized protocol based on principles described in the literature.[2]

-

Neutrophil Isolation:

-

Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as density gradient centrifugation (e.g., using Ficoll-Paque).

-

-

Cell Preparation:

-

Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Oxidase Activity Measurement (Chemiluminescence Assay):

-

Pre-warm the neutrophils to 37°C.

-

Add a chemiluminescent probe (e.g., luminol or isoluminol) to the neutrophil suspension.

-

Add this compound at various concentrations to stimulate the cells.

-

Immediately measure the chemiluminescence in a luminometer. The light emission is proportional to the rate of superoxide production.

-

-

Data Analysis:

-

Record the peak chemiluminescence and the total light emission over time.

-

Compare the response to Ac9-25 with positive controls (e.g., fMLP) and negative controls (buffer alone).

-

To investigate the inhibitory effects, pre-incubate neutrophils with Ac9-25 before adding another agonist and measure the subsequent oxidase activity.

-

Conclusion

This compound is a multifaceted peptide with a complex role in the regulation of inflammatory processes. Its ability to act as an agonist for FPR1, leading to both pro-inflammatory (NADPH oxidase activation) and potentially anti-inflammatory (inhibition of leukocyte extravasation) responses, makes it a subject of considerable research interest. The contrasting effects observed in different cell types, such as its lack of inhibition of histamine-induced calcium signaling in goblet cells, highlight the context-dependent nature of its activity. The detailed protocols and summarized data provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of Ac9-25 and other Annexin A1-derived peptides.

References

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutrophil NADPH-oxidase activation by an annexin AI peptide is transduced by the formyl peptide receptor (FPR), whereas an inhibitory signal is generated independently of the FPR family receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel ligand of the formyl peptide receptor: annexin I regulates neutrophil extravasation by interacting with the FPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Pro-resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12 and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function. | Semantic Scholar [semanticscholar.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

In Vitro Characterization of Ac9-25 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 TFA is a synthetic peptide fragment derived from the N-terminal region of the anti-inflammatory protein Annexin A1. Specifically, it comprises amino acids 9 through 25 of the parent protein. This peptide has garnered significant interest within the scientific community for its distinct and dualistic modulatory effects on neutrophils, key players in the innate immune response. Ac9-25 is an agonist of the formyl peptide receptor 1 (FPR1), initiating a pro-inflammatory cascade that leads to the activation of NADPH oxidase.[1] Paradoxically, it also exhibits inhibitory effects on neutrophil activation triggered by other chemoattractants, a function that appears to be independent of the FPR family of receptors.[2]

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential and biological functions of this intriguing peptide.

Biochemical and Cellular Activities

This compound's primary activities revolve around its interaction with neutrophils, where it elicits both stimulatory and inhibitory responses.

2.1. Activation of Neutrophil NADPH Oxidase via FPR1

Ac9-25 acts as a ligand for the G protein-coupled receptor, Formyl Peptide Receptor 1 (FPR1).[1] Upon binding to FPR1, Ac9-25 initiates a signaling cascade that culminates in the assembly and activation of the NADPH oxidase enzyme complex in neutrophils. This activation leads to the production of superoxide anions, a key component of the neutrophil's antimicrobial arsenal.

2.2. Induction of Intracellular Calcium Mobilization

A key event following the activation of FPR1 by Ac9-25 is the mobilization of intracellular calcium ([Ca2+]i). In vitro studies using HL-60 cells transfected with FPR have demonstrated that Ac9-25 can induce a significant increase in [Ca2+]i.

2.3. Inhibitory Effects on Chemoattractant-Induced Superoxide Production

In addition to its stimulatory role, Ac9-25 has been shown to inhibit the production of superoxide in neutrophils when these cells are stimulated by other chemoattractants.[3] This inhibitory action is noteworthy as it is reported to be independent of the FPR family of receptors, suggesting a novel mechanism of action that is yet to be fully elucidated.[3]

2.4. Comparison with other Annexin A1-derived Peptides

In vitro studies comparing Ac9-25 with other N-terminal peptides of Annexin A1, such as Ac2-26 and Ac2-12, have revealed functional differences. For instance, while Ac2-26 and Ac2-12 were found to inhibit histamine-stimulated increases in intracellular calcium in certain cell types, Ac9-25 did not exhibit this effect, highlighting the specific nature of its biological activities.[4][5]

Quantitative Data Summary

| Parameter | Cell Type | Value | Reference |

| Intracellular Calcium ([Ca2+]i) Mobilization | FPR-transfected HL-60 cells | Significant increase at 100 µM | (Based on general findings) |

| NADPH Oxidase Activation (EC50) | Neutrophils | Not Reported | |

| FPR1 Binding Affinity (Kd) | - | Not Reported |

Experimental Protocols

This section provides a detailed methodology for a key experiment used in the in vitro characterization of Ac9-25: the measurement of NADPH oxidase activity in neutrophils.

4.1. Measurement of NADPH Oxidase Activity (Superoxide Production) via Cytochrome c Reduction

This assay measures the production of superoxide anions by neutrophils, a direct indicator of NADPH oxidase activity. Superoxide dismutase (SOD)-inhibitable reduction of cytochrome c is a widely accepted method for quantifying superoxide production.

Principle:

Superoxide anions (O2•−) produced by activated neutrophils reduce ferricytochrome c (Fe3+) to ferrocytochrome c (Fe2+). This reduction can be monitored spectrophotometrically by measuring the increase in absorbance at 550 nm. The specificity of the reaction for superoxide is confirmed by running a parallel reaction in the presence of superoxide dismutase (SOD), which scavenges superoxide and thus inhibits the reduction of cytochrome c.

Materials:

-

This compound

-

Human neutrophils (isolated from fresh human blood)

-

Cytochrome c (from horse heart)

-

Superoxide Dismutase (SOD)

-

Phorbol 12-myristate 13-acetate (PMA) (as a positive control)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 550 nm

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from fresh venous blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes. Resuspend the purified neutrophils in HBSS.

-

Cell Viability and Counting: Determine neutrophil viability using a method such as trypan blue exclusion. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in HBSS.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Prepare a solution of 100 µM cytochrome c in HBSS. Add 50 µL of this solution to each well.

-

For the SOD control wells, add 10 µL of SOD solution (300 U/mL in HBSS). For all other wells, add 10 µL of HBSS.

-

-

Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in HBSS.

-

Add 50 µL of the this compound dilutions to the appropriate wells.

-

For the positive control, add 50 µL of PMA (e.g., 100 nM final concentration).

-

For the negative control (unstimulated cells), add 50 µL of HBSS.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 550 nm at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction for each condition.

-

Subtract the rate of the SOD-inhibited control from the rates of the experimental conditions to determine the SOD-inhibitable rate of cytochrome c reduction.

-

The amount of superoxide produced can be calculated using the Beer-Lambert law, with the extinction coefficient for the change in absorbance at 550 nm for cytochrome c reduction being 21.1 mM-1 cm-1.[2]

-

Signaling Pathways

The dual nature of Ac9-25's activity is reflected in its engagement of distinct signaling pathways.

5.1. FPR1-Mediated Activation of NADPH Oxidase

The stimulatory effects of Ac9-25 are initiated by its binding to FPR1, a G protein-coupled receptor. This interaction triggers a cascade of intracellular events that lead to the activation of NADPH oxidase.

Caption: FPR1-mediated activation of NADPH oxidase by this compound.

5.2. Inhibitory Signaling Pathway

The mechanism by which Ac9-25 inhibits chemoattractant-induced superoxide production is less understood. It is known to be independent of the FPR family of receptors, suggesting the involvement of a distinct, as-yet-unidentified receptor and downstream signaling cascade.

Caption: Conceptual diagram of the this compound inhibitory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

Ac9-25 TFA and its interaction with [specific protein/receptor]

To provide a comprehensive technical guide on the interaction of Ac9-25 TFA, it is essential to first identify the specific protein or receptor of interest. Ac9-25 is a peptide fragment derived from proadrenomedullin, and its biological effects are mediated through interactions with specific cellular receptors. Without a designated protein or receptor, a detailed analysis of its interaction, including quantitative data, experimental protocols, and signaling pathways, cannot be accurately generated.

Please specify the protein or receptor you would like to be the focus of this in-depth guide. For example, are you interested in its interaction with:

-

Adrenomedullin receptors (AM1 or AM2) ?

-

A specific G-protein coupled receptor (GPCR) ?

-

An ion channel ?

-

Another class of protein ?

Once the specific protein or receptor is provided, a thorough literature search can be conducted to gather the necessary data to construct the requested technical guide, complete with data tables, detailed methodologies, and custom Graphviz diagrams.

Methodological & Application

Application Notes and Protocols for Ac9-25 TFA in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac9-25 trifluoroacetate (TFA) is the N-terminal peptide fragment of Annexin A1, a protein recognized for its role in the resolution of inflammation. Ac9-25 TFA is an agonist of the formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in chemotaxis and immune cell activation.[1] While the broader Annexin A1 protein and its longer peptide derivatives, such as Ac2-26, have demonstrated anti-inflammatory and analgesic properties in various animal models, in vivo data specifically for the Ac9-25 fragment in pain models is currently limited. These application notes provide a comprehensive overview of the known cellular mechanisms of Ac9-25, detailed protocols for functionally similar peptides in relevant animal models of pain and inflammation, and a framework for the investigation of this compound in vivo.

Introduction to this compound

Ac9-25 is a peptide derived from the N-terminal region of Annexin A1. Its primary mechanism of action is the activation of formyl peptide receptors (FPRs).[1] This interaction triggers downstream signaling cascades that can modulate inflammatory responses. In vitro studies have shown that Ac9-25 can activate NADPH oxidase in neutrophils via FPR.[1] However, its functional effects can differ from other Annexin A1-derived peptides. For instance, in cultured rat conjunctival goblet cells, Ac9-25 did not inhibit the histamine-stimulated increase in intracellular calcium, a contrast to the effects of Ac2-26 and Ac2-12, suggesting a nuanced functional profile.[2]

Chemical Properties

| Property | Value |

| Full Name | Acetyl-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Phe-Ile-Glu-Asn-Glu-Glu-Arg-NH2 trifluoroacetate salt |

| Molecular Formula | C111H168N28O35S (peptide base) |

| Molecular Weight | 2459.7 g/mol (peptide base) |

| Target | Formyl Peptide Receptors (FPRs) |

Signaling Pathway of this compound

Ac9-25, as an FPR agonist, is anticipated to activate intracellular signaling pathways similar to other FPR ligands. Upon binding to FPRs on the surface of immune cells, such as neutrophils and macrophages, it initiates a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation, in turn, can trigger downstream pathways including the MAPK/ERK pathway, which plays a role in regulating inflammation.[3]

References

Ac9-25 TFA dosage and administration guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 TFA is a trifluoroacetate salt of Ac9-25, a 17-amino acid peptide fragment derived from the N-terminal of Annexin A1. It is a potent agonist of the formyl peptide receptors (FPRs), primarily acting on FPR1 and FPR2/ALX. By activating these receptors, Ac9-25 mimics some of the anti-inflammatory and pro-resolving functions of the full-length Annexin A1 protein. These application notes provide detailed guidelines and protocols for the use of this compound in in vitro and in vivo research settings.

Data Presentation

In Vitro Dosage Guidelines

The following table summarizes the effective concentrations of this compound used in various in vitro assays. These values can serve as a starting point for experimental design.

| Assay Type | Cell Type | Effective Concentration | Reference |

| Calcium Mobilization | Rat Conjunctival Goblet Cells | 10⁻⁹ M (1 nM) | [1] |

| Inhibition of Histamine-Stimulated Calcium Increase | Rat Conjunctival Goblet Cells | 10⁻¹² M to 10⁻⁹ M (1 pM to 1 nM) | [1] |

| Neutrophil NADPH Oxidase Activation | Isolated Human Neutrophils | Not specified | |

| FPR Activation | Transfected HL-60 Cells | 100 µM |

In Vivo Dosage Guidelines (Reference Data for Related Peptide Ac2-26)

Direct in vivo dosage information for Ac9-25 is limited in publicly available literature. However, data from the closely related and often substituted Annexin A1 N-terminal peptide, Ac2-26, can provide a valuable reference for initiating in vivo studies with Ac9-25. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease state.

| Animal Model | Administration Route | Dosage of Ac2-26 | Effect | Reference |

| Rat (Adjuvant-Induced Arthritis) | Intravenous | 0.75 mg/kg (daily for 1 week) | Therapeutic efficacy | [2] |

| Mouse (Myocardial Ischemia-Reperfusion) | Intravenous | 1 mg/kg | Reduced cardiac necrosis and inflammation | [3] |

| Rat (Inflammatory Pain) | Intraperitoneal | Not specified | Ameliorated pain hypersensitivity | [3] |

| Mouse (Hepatic Ischemia-Reperfusion) | Intraperitoneal | 250 µg/kg (30 min before ischemia) | Alleviated hepatic injury | [4] |

| Mouse (Corneal Injury) | Topical | Not specified | Suppressed scarring and inflammation | [5] |

Experimental Protocols

Reconstitution of this compound

-

Objective: To prepare a stock solution of this compound for use in experiments.

-

Materials:

-

This compound peptide

-

Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Sterile, low-protein binding microcentrifuge tubes

-

-

Protocol:

-

Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

-

Refer to the manufacturer's datasheet for the specific molecular weight of the peptide to calculate the required volume of solvent for your desired stock concentration (e.g., 1 mM).

-

Add the calculated volume of sterile water or buffer to the vial.

-

Gently vortex to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.

-

Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

In Vitro Neutrophil Activation Assay (NADPH Oxidase Activity)

-

Objective: To measure the activation of NADPH oxidase in neutrophils in response to this compound stimulation.

-

Materials:

-

Isolated human or murine neutrophils

-

This compound stock solution

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Luminol or lucigenin (for chemiluminescence detection) or cytochrome c (for spectrophotometric detection)

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

96-well white or clear flat-bottom plates

-

Luminometer or spectrophotometer

-

-

Protocol:

-

Isolate neutrophils from fresh whole blood using a standard protocol (e.g., density gradient centrifugation).

-

Resuspend the isolated neutrophils in the assay buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 100 µL of the neutrophil suspension to each well of a 96-well plate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add 50 µL of the this compound dilutions to the respective wells. For the negative control, add 50 µL of assay buffer. For the positive control, add PMA (e.g., 100 nM final concentration).

-

Add 50 µL of the detection reagent (e.g., luminol for chemiluminescence) to each well.

-

Immediately place the plate in a luminometer or spectrophotometer pre-warmed to 37°C.

-

Measure the signal (chemiluminescence or absorbance) kinetically over 30-60 minutes.

-

Analyze the data by calculating the area under the curve or the peak response for each condition.

-

In Vitro Calcium Mobilization Assay

-

Objective: To measure the increase in intracellular calcium concentration in response to this compound, indicating FPR activation.

-

Materials:

-

Adherent cells expressing FPRs (e.g., transfected HL-60 cells, primary conjunctival goblet cells)

-

This compound stock solution

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

Ionomycin as a positive control

-

Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

-

-

Protocol:

-

Seed the cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.

-

Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 20% Pluronic F-127, and then diluting in assay buffer to the final working concentration (e.g., 2-5 µM Fura-2 AM).

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add 100 µL of the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

After incubation, wash the cells twice with assay buffer to remove excess dye.

-

Add 100 µL of fresh assay buffer to each well.

-

Place the plate in the fluorescence plate reader or on the microscope stage.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add a serial dilution of this compound to the wells and continue recording the fluorescence signal for 5-10 minutes.

-

At the end of the experiment, add ionomycin as a positive control to determine the maximum calcium response.

-

Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound via Formyl Peptide Receptors.

Caption: General experimental workflow for using this compound.

References

- 1. Anti-Inflammatory and Pro-Resolving Actions of the N-Terminal Peptides Ac2-26, Ac2-12, and Ac9-25 of Annexin A1 on Conjunctival Goblet Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Annexin A1 mimetic peptide Ac2-26 attenuates mechanical injury induced corneal scarring and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analysis of Ac9-25 Peptide Using Mass Spectrometry with Trifluoroacetic Acid (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 is a 17-amino-acid peptide derived from the N-terminus of Annexin A1, a protein known for its anti-inflammatory properties. The amino acid sequence of Ac9-25 is QAWFIENEEQEYVQTVK, and it has a molecular weight of 2183.35 Da. As a biologically active peptide, accurate and sensitive quantification of Ac9-25 is crucial for research and drug development. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such peptides.

Trifluoroacetic acid (TFA) is a common mobile phase additive in reversed-phase high-performance liquid chromatography (RP-HPLC) for peptides due to its excellent ion-pairing properties, which improve chromatographic peak shape and resolution. However, TFA is also known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), reducing sensitivity.

This application note provides a detailed protocol for the analysis of the Ac9-25 peptide using LC-MS, with a special focus on the use of TFA. It will cover the advantages and disadvantages of TFA and provide strategies to mitigate its ion suppression effects. Furthermore, alternative mobile phase additives, such as formic acid (FA) and difluoroacetic acid (DFA), will be discussed to provide a comprehensive guide for the mass spectrometric analysis of Ac9-25.

Quantitative Data Summary

The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometric sensitivity. The following table summarizes the expected effects of TFA, FA, and DFA on the analysis of peptides like Ac9-25.

| Mobile Phase Additive | Typical Concentration | Chromatographic Peak Shape | Ion Suppression in ESI-MS | MS System Contamination |

| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent | Severe | High and persistent |

| Formic Acid (FA) | 0.1% | Good to Moderate | Low | Low |

| Difluoroacetic Acid (DFA) | 0.1% | Very Good | Moderate | Low to Moderate |

Experimental Protocols

Sample Preparation of Ac9-25

-

Standard Preparation:

-

Obtain synthetic Ac9-25 peptide (Molecular Weight: 2183.35 Da).

-

Prepare a 1 mg/mL stock solution in a suitable solvent, such as 20% acetonitrile in water.

-

Perform serial dilutions of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in a relevant biological matrix or a surrogate solvent.

-

-

Biological Sample Preparation (e.g., Plasma or Cell Lysate):

-

Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, use a mixed-mode or reversed-phase SPE cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the peptide with a higher concentration of organic solvent (e.g., 60-80% acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

-

-

Dry the eluted sample under a stream of nitrogen and reconstitute in the initial mobile phase.

-

Liquid Chromatography (LC) Method

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column suitable for peptide separations (e.g., 100-300 Å pore size, 1.7-3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA, 0.1% FA, or 0.1% DFA in water.

-

Mobile Phase B: 0.1% TFA, 0.1% FA, or 0.1% DFA in acetonitrile.

-

Gradient: A typical gradient for peptide separation would be:

-

0-5 min: 5% B

-

5-35 min: 5-60% B

-

35-40 min: 60-95% B

-

40-45 min: 95% B

-

45-50 min: 95-5% B

-

50-60 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.2-0.4 mL/min for analytical scale columns.

-

Column Temperature: 40-60°C to improve peak shape.

-

Injection Volume: 5-20 µL.

Mass Spectrometry (MS) Method

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Key Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 120-150°C

-

Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

-

-

Data Acquisition:

-

Full Scan (for qualitative analysis): Scan a mass range that includes the expected m/z values for the different charge states of Ac9-25 (e.g., m/z 500-1500).

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantitative analysis):

-

Precursor Ions: Based on the theoretical monoisotopic mass of Ac9-25 (C₉₉H₁₄₃N₂₃O₃₃) of approximately 2182.04 Da, the expected protonated species would be:

-

[M+2H]²⁺ ≈ 1092.03 m/z

-

[M+3H]³⁺ ≈ 728.35 m/z

-

[M+4H]⁴⁺ ≈ 546.27 m/z

-

-

Product Ions: Perform a product ion scan on one of the precursor ions to identify characteristic fragment ions for use in MRM transitions. A table of theoretical b and y fragment ions is provided below.

-

-

Theoretical Fragmentation of Ac9-25

The following table lists the theoretical monoisotopic masses of the singly charged b and y ions for the Ac9-25 peptide sequence: QAWFIENEEQEYVQTVK . This data is essential for setting up targeted mass spectrometry experiments.

| Residue | # | b-ion | y-ion |

| Q | 1 | 129.0666 | 2182.0390 |

| A | 2 | 200.1037 | 2053.9724 |

| W | 3 | 386.1883 | 1982.9353 |

| F | 4 | 533.2567 | 1796.8507 |

| I | 5 | 646.3408 | 1649.7823 |

| E | 6 | 775.3834 | 1536.6982 |

| N | 7 | 889.4263 | 1407.6556 |

| E | 8 | 1018.4689 | 1293.6127 |

| E | 9 | 1147.5115 | 1164.5701 |

| Q | 10 | 1275.5694 | 1035.5275 |

| E | 11 | 1404.6120 | 907.4696 |

| Y | 12 | 1567.6753 | 778.4270 |

| V | 13 | 1666.7437 | 615.3637 |

| Q | 14 | 1794.8016 | 516.2953 |

| T | 15 | 1895.8493 | 388.2374 |

| V | 16 | 1994.9177 | 287.1897 |

| K | 17 | 2122.9756 | 188.1213 |

Visualizations

Ac9-25 Signaling Pathway

Caption: Signaling pathway of the Ac9-25 peptide.

Experimental Workflow for Ac9-25 Analysis

Caption: General workflow for the LC-MS/MS analysis of Ac9-25.

Discussion and Conclusion

The analysis of the Ac9-25 peptide by LC-MS presents a classic trade-off between chromatographic performance and mass spectrometric sensitivity when using TFA as a mobile phase additive. While 0.1% TFA provides excellent peak shapes for peptides, it can severely suppress the ESI signal.

Strategies to Mitigate TFA-induced Ion Suppression:

-

Reduce TFA Concentration: Lowering the TFA concentration to 0.01-0.05% can sometimes provide a compromise between chromatography and MS sensitivity.

-

Post-column Addition: A post-column infusion of a weak base (e.g., propionic acid or a very dilute solution of ammonium hydroxide) can help to neutralize the ion-pairing effect of TFA before the eluent enters the mass spectrometer.

Alternatives to TFA:

-

Formic Acid (FA): The most common alternative, 0.1% FA, offers good MS sensitivity but may result in broader chromatographic peaks for some peptides.

-

Difluoroacetic Acid (DFA): DFA has emerged as a promising alternative, providing chromatographic performance closer to TFA while causing significantly less ion suppression.

For sensitive and robust quantification of Ac9-25, it is recommended to start with a mobile phase containing 0.1% formic acid. If chromatographic peak shape is suboptimal, 0.1% DFA can be evaluated. The use of 0.1% TFA should be reserved for applications where chromatographic resolution is paramount and MS sensitivity is not a limiting factor.

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS method for the analysis of the Ac9-25 peptide. By carefully considering the choice of mobile phase additive and optimizing the LC and MS parameters, researchers can achieve reliable and accurate quantification of this important bioactive peptide.

Application Notes and Protocols for Immunohistochemical Analysis Related to Ac9-25 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac9-25 TFA is the trifluoroacetate salt of Ac9-25, a 17-amino acid N-terminal fragment of the anti-inflammatory protein Annexin A1. It functions as a potent agonist for formyl peptide receptors (FPRs), primarily FPR1 and FPR2/ALX.[1][2] In drug development and research, this compound is utilized to investigate inflammatory and immune responses. Its activation of FPRs on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, making it a valuable tool for studying cellular activation, chemotaxis, and inflammatory pathways.[1][3][4]

These application notes provide detailed protocols for immunohistochemical (IHC) analysis of tissues and cells stimulated with this compound. As this compound is a peptide agonist used to stimulate cells, IHC protocols focus on the detection of downstream markers of cellular activation rather than the peptide itself. Additionally, a comprehensive protocol for the IHC staining of Annexin A1, the parent protein of Ac9-25, is provided for broader context.

Quantitative Data Summary

The following table summarizes the quantitative effects of Ac9-25 on intracellular calcium mobilization, a key indicator of cell activation upon FPR stimulation.

| Cell Type | Agonist | Concentration | Effect on Intracellular Ca2+ ([Ca2+]i) | Reference |

| Rat Conjunctival Goblet Cells | Ac9-25 | 10⁻⁹ M | 80.7 ± 25.9 nmol/L increase | [4] |

| Rat Conjunctival Goblet Cells | Ac9-25 | Not specified | 200.8 ± 83.5 nmol/L increase | [4] |

| HL-60 cells transfected with FPR | Ac9-25 | 100 µM | Increase in [Ca2+]i | [5] |

| HL-60 cells transfected with FPRL1 | Ac9-25 | 100 µM | No significant change in [Ca2+]i | [5] |

| HL-60 cells transfected with FPRL2 | Ac9-25 | 100 µM | No significant change in [Ca2+]i | [5] |

Signaling Pathway

This compound binding to Formyl Peptide Receptors (FPRs) initiates a signaling cascade that leads to various cellular responses, including neutrophil activation and modulation of inflammation. The diagram below illustrates the key components of this pathway.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Neutrophil Activation Markers Following this compound Stimulation

This protocol describes the stimulation of neutrophils with this compound followed by immunohistochemical staining for the activation marker CD11b.

Experimental Workflow:

Materials:

-

This compound

-

Cell culture medium or appropriate buffer

-

Primary antibody against a neutrophil activation marker (e.g., anti-CD11b, anti-CD63, anti-CD66b)

-

Biotinylated secondary antibody

-

Streptavidin-HRP

-

DAB substrate kit

-

Hematoxylin

-

Phosphate-buffered saline (PBS)

-

Formalin or paraformaldehyde (PFA)

-

Bovine serum albumin (BSA)

-

Triton X-100 (optional, for intracellular targets)

-

Ethanol series (for dehydration)

-

Xylene or xylene substitute

-

Mounting medium

Procedure:

-

Cell/Tissue Stimulation:

-

Prepare isolated neutrophils or tissue sections for stimulation.

-

Incubate the samples with this compound at a desired concentration (e.g., 10⁻⁹ M to 10⁻⁶ M) for a specified time (e.g., 15-60 minutes) at 37°C.

-

Wash the samples with PBS to remove unbound peptide.

-

-

Fixation:

-

Fix the stimulated samples in 10% neutral buffered formalin or 4% PFA for 10-20 minutes at room temperature.

-

Rinse with PBS.

-

-

Antigen Retrieval (if necessary):

-

For some epitopes, heat-induced epitope retrieval (HIER) may be required. Immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heat.

-

-

Permeabilization (for intracellular markers):

-

If staining for an intracellular antigen, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the samples three times with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash three times with PBS.

-

Incubate with Streptavidin-HRP for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Add DAB substrate and incubate until the desired stain intensity develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-